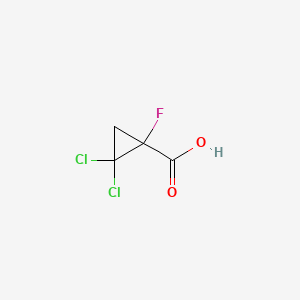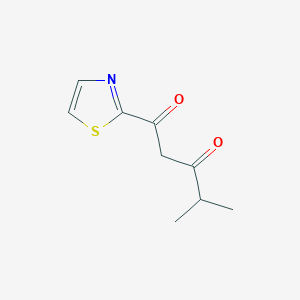
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and one fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable fluorinated precursor with a chlorinating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .
Applications De Recherche Scientifique
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid include other fluorinated and chlorinated cyclopropane derivatives, such as:
- 2,2-Dichlorocyclopropane-1-carboxylic acid
- 1-Fluorocyclopropane-1-carboxylic acid
- 2,2-Difluorocyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C4H3Cl2FO2 |
|---|---|
Poids moléculaire |
172.97 g/mol |
Nom IUPAC |
2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H3Cl2FO2/c5-4(6)1-3(4,7)2(8)9/h1H2,(H,8,9) |
Clé InChI |
YMCCPPMJLLMUHF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)








![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)


